Poloxin - 321688-88-4

Poloxin

Catalog Number: EVT-279194
CAS Number: 321688-88-4
Molecular Formula: C18H17NO4
Molecular Weight: 297.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Poloxin is a small molecule derived from the natural product thymoquinone, a constituent of the volatile oil of Nigella sativa (black cumin) seeds. [] It acts as a first-in-class inhibitor of the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a serine/threonine kinase involved in cell cycle regulation, particularly mitosis. [, ] Poloxin has become a valuable tool in elucidating the functions of the Plk1 PBD and evaluating its potential as an anti-cancer target. This document will focus solely on its applications in scientific research.

Synthesis Analysis

While the initial discovery of Poloxin's activity stemmed from a high-throughput screen of a library of natural product derivatives, [] subsequent studies have explored the synthesis and optimization of Poloxin derivatives. One such study detailed the synthesis of Poloxin-2, an analog with improved potency and selectivity for the Plk1 PBD. [] The synthesis involved a multistep procedure, utilizing commercially available starting materials and standard organic chemistry techniques. Further optimization led to the development of Poloxin-2HT, which features an adamantyl hydrophobic tag to induce targeted degradation of Plk1. [, ] The synthesis of Poloxin-2HT involved the conjugation of the adamantyl tag to Poloxin-2 through a linker molecule.

Chemical Reactions Analysis

The interaction between Poloxin and the Plk1 PBD is believed to involve a covalent modification of the protein. [] While the exact nature of this covalent bond remains to be fully elucidated, studies suggest that the quinone moiety of Poloxin may react with a nucleophilic cysteine residue in the PBD. [] This covalent modification likely disrupts the normal function of the PBD, leading to the observed cellular effects.

Mechanism of Action

Poloxin primarily exerts its effects by selectively binding to and inhibiting the PBD of Plk1. [, ] The PBD is a protein-protein interaction domain crucial for Plk1's subcellular localization, substrate recognition, and proper mitotic function. [, ] By interfering with the PBD, Poloxin disrupts these processes, ultimately leading to mitotic arrest, apoptosis, and inhibition of tumor growth in in vitro and in vivo models. [, , , ]

  • Centrosome fragmentation and abnormal spindle formation: Poloxin disrupts centrosome integrity and spindle assembly, leading to chromosome misalignment and activation of the spindle assembly checkpoint. [] This mitotic arrest prevents proper chromosome segregation, ultimately leading to cell death.
  • Dysfunctional Kizuna: Poloxin's inhibition of Plk1 interferes with the phosphorylation and function of Kizuna, a protein essential for centrosome cohesion. [] This disruption contributes to the observed centrosome fragmentation.
  • Cell cycle arrest and apoptosis: Poloxin induces both G2/M and S phase arrest in a p53-independent manner, leading to decreased cell viability and increased apoptosis in various tumor cell lines. [, , ]
  • Inhibition of tumor growth: In xenograft mouse models, Poloxin significantly suppressed tumor growth by lowering proliferation rates and triggering apoptosis in treated tissues. [] This highlights its potential as an anti-cancer agent, though further research is needed.
Applications
  • Investigating the role of the Plk1 PBD: Poloxin has been instrumental in dissecting the functions of the PBD in regulating Plk1 activity and its role in mitotic progression. [, , , ]
  • Validating Plk1 as a cancer target: Poloxin's anti-proliferative and pro-apoptotic effects on various cancer cell lines, both in vitro and in vivo, have provided further evidence supporting Plk1 as a promising target for cancer therapy. [, , , , , ]
  • Developing new anti-cancer therapies: While Poloxin itself may not be suitable for clinical use due to potential off-target effects [, ], it serves as a valuable lead compound for the development of more potent and selective Plk1 PBD inhibitors with improved pharmacological properties. [, , ]
Future Directions
  • Improving selectivity and potency: Future efforts should focus on developing Poloxin analogs with enhanced selectivity for Plk1 PBD over other closely related kinases and improved potency to enhance its therapeutic window. [, , , ]
  • Elucidating the precise mechanism of action: A deeper understanding of the interaction between Poloxin and Plk1 PBD at the molecular level, including the identification of the specific cysteine residue involved in covalent binding, is crucial for designing more effective inhibitors. []
  • Exploring potential synergistic effects: Combining Poloxin with other anti-cancer agents, particularly those targeting different phases of the cell cycle or specific signaling pathways, could potentially enhance its therapeutic efficacy. []
  • Investigating the impact of p21 status on Poloxin sensitivity: Further research is needed to fully understand the interplay between p21 and Plk1 inhibition, and whether p21 status could be used as a predictive marker for Poloxin sensitivity in different cancer types. []

Thymoquinone

    Relevance: Thymoquinone is the core structure of Poloxin and was identified as a Polo-like kinase 1 (Plk1) Polo-box domain (PBD) inhibitor in the same screen as Poloxin [, ]. While both compounds inhibit the Plk1 PBD, Poloxin displays higher potency and selectivity compared to Thymoquinone [, ].

Poloxin-2

    Relevance: Poloxin-2 is a direct analog of Poloxin, exhibiting improved potency and selectivity for the Plk1 PBD []. It serves as a valuable tool compound for exploring the function of the Plk1 PBD in living cells and further validating the target for cancer therapy.

Poloxin-2HT

    Relevance: Poloxin-2HT is a hydrophobically tagged derivative of Poloxin-2, demonstrating the potential of hydrophobic tagging to enhance the activity of Plk1 PBD inhibitors []. This approach provides a novel strategy for targeting and degrading disease-relevant proteins like Plk1.

Poloxin-2HT+

    Relevance: Poloxin-2HT+ is a derivative of Poloxin-2HT with an improved hydrophobic tag, leading to increased Plk1 degradation and apoptosis induction []. This highlights the importance of optimizing the hydrophobic tag for maximal target protein degradation and therapeutic efficacy.

Purpurogallin (PPG)

BI 2536

    Relevance: Unlike Poloxin, which targets the PBD, BI 2536 directly inhibits the kinase activity of Plk1 by competing for the ATP-binding site []. This difference in mechanism results in distinct cellular effects, highlighting the importance of understanding the specific mode of action for Plk1 inhibitors.

GSK461364

    Relevance: Like BI 2536, GSK461364 targets the ATP-binding domain of Plk1, contrasting with the PBD-targeting mechanism of Poloxin []. Comparing these different classes of Plk1 inhibitors helps elucidate the distinct roles of the kinase domain and PBD in Plk1 function.

Properties

CAS Number

321688-88-4

Product Name

Poloxin

IUPAC Name

[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate

Molecular Formula

C18H17NO4

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3/b19-16-

InChI Key

KRHMAJOTJVOLBI-VXLYETTFSA-N

SMILES

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Poloxin

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.